molecular formula C20H17Cl2N3O B2969676 N-(3,4-dichlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900012-14-8

N-(3,4-dichlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No. B2969676
CAS RN: 900012-14-8
M. Wt: 386.28
InChI Key: LWDDJFUWEBYWIX-UHFFFAOYSA-N
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Description

“N-(3,4-dichlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” is a chemical compound with a complex structure . It is also known as BD1018 dihydrobromide . The compound has a molecular formula of C15H20Cl2N2.2BrH and a molecular weight of 461.063 .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups . Unfortunately, the specific details about the molecular structure of this compound are not available in the retrieved resources.


Chemical Reactions Analysis

While the specific chemical reactions involving “this compound” are not detailed in the available resources, similar compounds have been studied for their oxidation reactions .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C15H20Cl2N2.2BrH and a molecular weight of 461.063 . Other physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

Synthesis and Structural Insights

The compound's synthesis often involves intricate chemical reactions that yield structurally complex derivatives. For example, research on pyrazole derivatives, including similar compounds, has provided insights into their potential applications due to their unique structural properties. These studies have explored the synthesis of various substituted pyrazoles and pyrazine derivatives, highlighting the versatility of these compounds in synthesizing biologically active molecules (Kascheres et al., 1991), (Akbas & Aslanoğlu, 2006).

Antimicrobial and Antifungal Activities

A significant area of application for this compound and its derivatives is in the development of antimicrobial and antifungal agents. Several studies have evaluated the antimycobacterial, antifungal, and photosynthesis-inhibiting activities of chlorinated N-phenylpyrazine-2-carboxamides. These compounds, including dichlorophenyl derivatives, have shown promising results against various strains of Mycobacterium tuberculosis and fungal species, suggesting their potential as therapeutic agents (Doležal et al., 2010), (Zítko et al., 2013).

Cannabinoid Receptor Affinity and Molecular Modeling

The compound's analogs have been investigated for their affinity towards cannabinoid receptors, providing insights into their potential therapeutic applications. Studies have focused on understanding the molecular interactions of these compounds with CB1 cannabinoid receptors, which could lead to the development of new treatments for conditions modulated by these receptors (Shim et al., 2002).

Selective Membrane Sensors

Research has also explored the use of structurally related compounds as ionophores in selective membrane sensors. These studies demonstrate the potential of such compounds in developing novel sensors for specific ions, which could have applications in various scientific and industrial fields (Ganjali et al., 2003).

Future Directions

The development of new antimicrobial agents with excellent antibacterial activity is a major challenge to human health . Compounds with structures similar to “N-(3,4-dichlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” could potentially be synthesized and evaluated for their antibacterial activities .

properties

IUPAC Name

N-(3,4-dichlorophenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3O/c21-16-9-8-15(13-17(16)22)23-20(26)25-12-11-24-10-4-7-18(24)19(25)14-5-2-1-3-6-14/h1-10,13,19H,11-12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDDJFUWEBYWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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